An In-depth Technical Guide to (3S,4R)-3-fluoropiperidin-4-ol hydrochloride: A Key Building Block for Modern Drug Discovery
An In-depth Technical Guide to (3S,4R)-3-fluoropiperidin-4-ol hydrochloride: A Key Building Block for Modern Drug Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride has emerged as a valuable chiral building block in medicinal chemistry. The strategic introduction of a fluorine atom into the piperidine scaffold significantly influences the molecule's physicochemical properties, such as basicity (pKa), lipophilicity, and metabolic stability. These modifications can lead to enhanced biological activity, improved pharmacokinetic profiles, and reduced off-target effects in drug candidates. This technical guide provides a comprehensive overview of the chemical properties, synthesis, characterization, and applications of (3S,4R)-3-fluoropiperidin-4-ol hydrochloride, offering critical insights for its effective utilization in drug discovery and development programs.
Chemical Identity and Physicochemical Properties
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a fluorinated piperidine derivative presented as a hydrochloride salt. The cis-relationship between the fluorine at position 3 and the hydroxyl group at position 4, along with the specific (3S,4R) stereochemistry, are critical for its utility in creating novel chemical entities with defined three-dimensional structures.
Nomenclature and Structure
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Systematic IUPAC Name: (3S,4R)-3-fluoropiperidin-4-ol;hydrochloride[1]
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Synonyms: (3S, 4R)-3-Fluoro-4-piperidinol hydrochloride, (3S, 4R)-3-fluoropiperidin-4-ol HCl[2][3]
Physicochemical Data
Experimentally determined physicochemical data for this compound is not widely published. The following table summarizes key computed properties and available supplier information, which serve as a valuable guide for handling and experimental design.
| Property | Value/Information | Source |
| Molecular Weight | 155.60 g/mol | [2][3] |
| Exact Mass | 155.0513198 Da | [4] |
| Appearance | White to off-white solid (typical) | Supplier Data |
| Melting Point | Not available (decomposes) | |
| Boiling Point | Not available | [2] |
| Solubility | Soluble in water. Information on solubility in organic solvents is limited. | |
| Hydrogen Bond Donor Count | 3 | [4] |
| Hydrogen Bond Acceptor Count | 3 | [4] |
| Rotatable Bond Count | 0 | [4] |
| Topological Polar Surface Area | 32.3 Ų | [4] |
| Storage Conditions | Room temperature, keep dry and cool.[5] |
Synthesis and Characterization
The synthesis of enantiomerically pure (3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a multi-step process that requires precise stereochemical control. A key strategy involves the enantioselective synthesis of a Boc-protected intermediate, followed by deprotection to yield the final hydrochloride salt.
Synthetic Workflow
The synthesis can be logically divided into two main stages: the creation of the protected chiral core and the subsequent deprotection. The causality behind this approach lies in the need to control the stereochemistry at the C3 and C4 positions before the final, more reactive free amine is revealed.
Caption: Synthetic workflow for (3S,4R)-3-fluoropiperidin-4-ol hydrochloride.
Experimental Protocols
The following protocols are based on established methodologies for similar transformations and provide a robust framework for the synthesis.
Protocol 1: Enantioselective Synthesis of tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate [6]
This protocol is adapted from the enantioselective synthesis of the cis-1-Boc-3-fluoropiperidin-4-ol. The choice of an organocatalyst, such as a modified cinchona alkaloid, is crucial for establishing the desired stereochemistry during the fluorination step.
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Fluorination: To a solution of 1-tert-butyloxycarbonyl-3-fluoropiperidin-4-ol in a suitable solvent (e.g., acetonitrile), add the enantioselective fluorinating agent (e.g., Selectfluor) in the presence of a chiral catalyst (e.g., a modified cinchona alkaloid as reported by MacMillan and colleagues).
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Monitoring: Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
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Work-up: Upon completion, quench the reaction and perform an aqueous work-up. Extract the product with a suitable organic solvent (e.g., ethyl acetate).
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Reduction: The resulting fluorinated ketone is then subjected to stereoselective reduction. Dissolve the crude product in a suitable solvent (e.g., methanol) and cool to 0 °C. Add a reducing agent (e.g., sodium borohydride) portion-wise. The stereoselectivity of this step is critical to ensure the desired cis-diol configuration.
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Purification: After an appropriate work-up, the crude product is purified by column chromatography on silica gel to yield the enantiomerically enriched tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate. Crystallization can be employed for further enantiomeric enrichment.
Protocol 2: Boc Deprotection to form the Hydrochloride Salt
The Boc protecting group is acid-labile, and its removal is typically achieved under acidic conditions to directly yield the hydrochloride salt.
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Dissolution: Dissolve the purified tert-butyl (3S,4R)-3-fluoro-4-hydroxypiperidine-1-carboxylate in a suitable solvent such as 1,4-dioxane or methanol.
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Acidification: Add a solution of hydrochloric acid (e.g., 4M HCl in 1,4-dioxane) to the stirred solution at room temperature.
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Precipitation and Isolation: The hydrochloride salt will typically precipitate from the reaction mixture. The reaction progress can be monitored by TLC. Once the reaction is complete, the solid product can be collected by filtration, washed with a non-polar solvent (e.g., diethyl ether) to remove any non-polar impurities, and dried under vacuum to yield (3S,4R)-3-fluoropiperidin-4-ol hydrochloride.
Spectroscopic Characterization
While a comprehensive, publicly available dataset is limited, the expected spectroscopic features are as follows. Researchers should acquire their own analytical data for definitive characterization.
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¹H NMR: The proton NMR spectrum is expected to be complex due to the fluorine-proton couplings. Key signals would include the proton at C4 (adjacent to the hydroxyl group), which would appear as a multiplet, and the proton at C3 (bearing the fluorine), which would exhibit a large doublet of doublets due to coupling with the fluorine and adjacent protons. The piperidine ring protons would appear as a series of multiplets.
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¹³C NMR: The carbon NMR spectrum would show five distinct signals for the piperidine ring carbons. The carbon bearing the fluorine (C3) would appear as a doublet with a large one-bond C-F coupling constant. The carbons adjacent to the fluorine (C2 and C4) would also exhibit smaller two-bond C-F couplings.
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Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) would show the molecular ion for the free base [M+H]⁺.
Note: Spectroscopic data (¹H NMR, ¹³C NMR, IR, MS) for this compound is listed as available from commercial suppliers such as ChemicalBook, which can be consulted for reference spectra.[2]
Chemical Reactivity and Stability
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a stable crystalline solid under standard laboratory conditions. The primary reactive sites are the secondary amine and the secondary hydroxyl group.
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N-Functionalization: The secondary amine is nucleophilic and can be readily functionalized through reactions such as N-alkylation, N-acylation, N-arylation, and reductive amination. These reactions are fundamental to incorporating the fluoropiperidinol moiety into larger molecules.
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O-Functionalization: The secondary hydroxyl group can undergo reactions typical of alcohols, such as esterification, etherification, and oxidation, although the adjacent fluorine atom may influence its reactivity.
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Stability: The compound is expected to be stable at room temperature when protected from moisture. As a hydrochloride salt, it is less prone to degradation than the corresponding free base. Long-term storage in a cool, dry place is recommended.
Applications in Drug Discovery and Development
The introduction of fluorine into drug candidates can profoundly impact their pharmacological properties. Fluorine's high electronegativity can alter the pKa of nearby functional groups, influencing binding interactions with biological targets. Furthermore, the substitution of hydrogen with fluorine can block sites of metabolism, thereby increasing the metabolic stability and half-life of a drug.
The (3S,4R)-3-fluoropiperidin-4-ol scaffold is particularly attractive due to its rigid, chair-like conformation, which presents substituents in well-defined spatial orientations. This allows for the precise design of molecules that can fit into the binding pockets of enzymes and receptors.
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Neuroscience: Modulation of neurotransmitter receptors and transporters.
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Oncology: Kinase inhibitors and other anti-cancer agents.
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Infectious Diseases: Antiviral and antibacterial agents.
The strategic use of fluorinated building blocks like (3S,4R)-3-fluoropiperidin-4-ol hydrochloride allows medicinal chemists to fine-tune the properties of lead compounds, addressing challenges related to potency, selectivity, and pharmacokinetics.[7][8][9]
Caption: Role of the title compound in drug discovery.
Safety and Handling
As with any chemical reagent, (3S,4R)-3-fluoropiperidin-4-ol hydrochloride should be handled with appropriate safety precautions in a well-ventilated laboratory.
Hazard Identification
Based on GHS classifications from available sources, the compound is considered to have the following hazards:
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H315: Causes skin irritation.[4]
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H319: Causes serious eye irritation.[4]
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H335: May cause respiratory irritation.[4]
An MSDS for the related free base, (3R,4S)-3-Fluoropiperidin-4-ol, suggests similar irritation potential.[10]
Recommended Precautions
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Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses with side shields, chemical-resistant gloves, and a lab coat.
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Handling: Avoid creating dust. Use in a chemical fume hood to prevent inhalation. Avoid contact with skin and eyes.
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First Aid:
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In case of skin contact: Wash off with soap and plenty of water.[10]
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In case of eye contact: Rinse thoroughly with plenty of water for at least 15 minutes and consult a physician.[10]
-
If inhaled: Move the person into fresh air.[10]
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If swallowed: Rinse mouth with water. Never give anything by mouth to an unconscious person.[10]
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Always consult the most up-to-date Safety Data Sheet (SDS) from your supplier before handling this compound.
Conclusion
(3S,4R)-3-fluoropiperidin-4-ol hydrochloride is a highly valuable and versatile building block for medicinal chemistry. Its unique combination of a rigid piperidine core, defined stereochemistry, and the presence of a fluorine atom provides a powerful tool for the design and synthesis of novel drug candidates with optimized properties. A thorough understanding of its synthesis, reactivity, and handling is essential for leveraging its full potential in the pursuit of new and effective therapeutics.
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